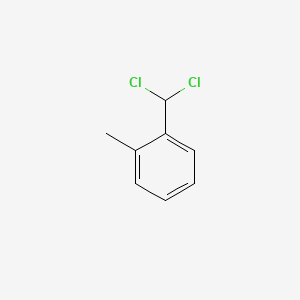
1-(Dichloromethyl)-2-methylbenzene
Vue d'ensemble
Description
1-(Dichloromethyl)-2-methylbenzene, also known as 2-methylbenzyl chloride, is an organic compound with the molecular formula C8H8Cl2. It is a colorless liquid with a strong, pungent odor. This compound is primarily used as an intermediate in organic synthesis and has various applications in the chemical industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(Dichloromethyl)-2-methylbenzene can be synthesized through several methods. One common method involves the chlorination of 2-methylbenzyl alcohol using thionyl chloride or phosphorus trichloride. The reaction typically occurs under reflux conditions, and the product is purified through distillation.
Industrial Production Methods: In industrial settings, this compound is produced by the chlorination of toluene in the presence of a catalyst such as ferric chloride. The reaction is carried out at elevated temperatures, and the product is separated and purified through distillation.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Dichloromethyl)-2-methylbenzene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-methylbenzaldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield 2-methylbenzyl alcohol using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions with nucleophiles such as sodium hydroxide to form 2-methylbenzyl alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium hydroxide, aqueous or alcoholic medium.
Major Products:
Oxidation: 2-methylbenzaldehyde
Reduction: 2-methylbenzyl alcohol
Substitution: 2-methylbenzyl alcohol
Applications De Recherche Scientifique
1-(Dichloromethyl)-2-methylbenzene has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: It is used in the synthesis of potential drug candidates and in medicinal chemistry research.
Industry: It is used in the production of dyes, fragrances, and other specialty chemicals.
Mécanisme D'action
1-(Dichloromethyl)-2-methylbenzene can be compared with other similar compounds such as:
Benzyl chloride: Similar in structure but lacks the methyl group on the benzene ring.
2-methylbenzyl alcohol: The alcohol derivative of this compound.
2-methylbenzaldehyde: The aldehyde derivative formed through oxidation.
Uniqueness: this compound is unique due to the presence of both the dichloromethyl and methyl groups on the benzene ring, which imparts distinct reactivity and chemical properties compared to its analogs.
Comparaison Avec Des Composés Similaires
- Benzyl chloride
- 2-methylbenzyl alcohol
- 2-methylbenzaldehyde
Propriétés
Numéro CAS |
60973-59-3 |
|---|---|
Formule moléculaire |
C8H8Cl2 |
Poids moléculaire |
175.05 g/mol |
Nom IUPAC |
1-(dichloromethyl)-2-methylbenzene |
InChI |
InChI=1S/C8H8Cl2/c1-6-4-2-3-5-7(6)8(9)10/h2-5,8H,1H3 |
Clé InChI |
WPZKRYLMVCPDJR-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C(Cl)Cl |
SMILES canonique |
CC1=CC=CC=C1C(Cl)Cl |
| 60973-59-3 | |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
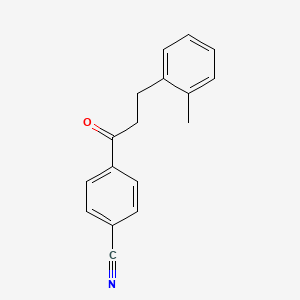
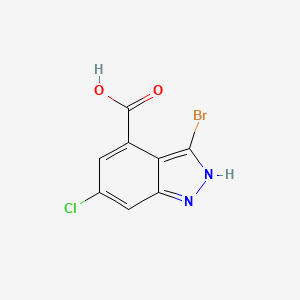
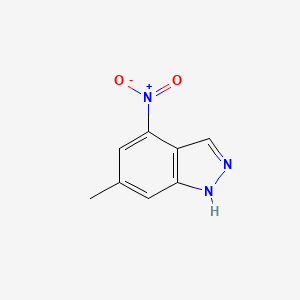

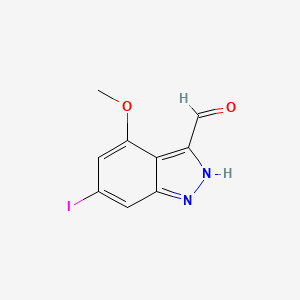
![3-Bromo-1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid](/img/structure/B1614197.png)
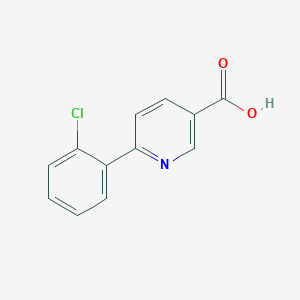
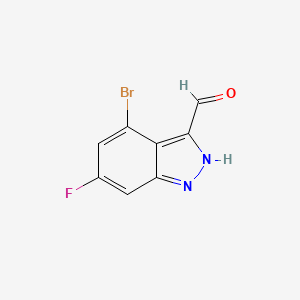


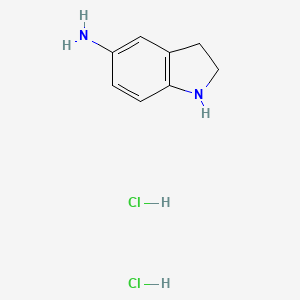
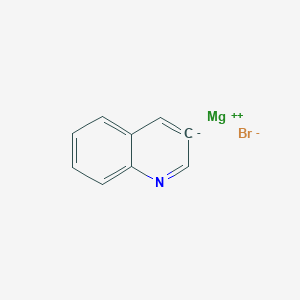
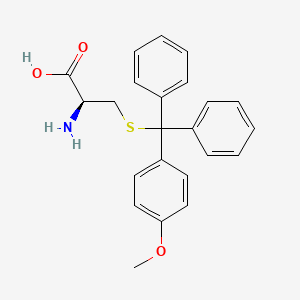
![{3-[2-(4-Hydroxy-phenyl)-acetylamino]-benzyl}-carbamic acid tert-butyl ester](/img/structure/B1614213.png)
